molecular formula C11H18ClNO2 B2700933 4-(3-Aminobutyl)-2-methoxyphenol hydrochloride CAS No. 303010-39-1

4-(3-Aminobutyl)-2-methoxyphenol hydrochloride

Cat. No.: B2700933
CAS No.: 303010-39-1
M. Wt: 231.72
InChI Key: VHQCTGQRGPHVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Aminobutyl)-2-methoxyphenol hydrochloride is a chemical compound that belongs to the class of phenolic compounds. It is characterized by the presence of an aminobutyl group attached to the phenol ring, along with a methoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminobutyl)-2-methoxyphenol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenol and 3-aminobutyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminobutyl)-2-methoxyphenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The aminobutyl group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines and other reduced derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

4-(3-Aminobutyl)-2-methoxyphenol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Aminobutyl)-2-methoxyphenol hydrochloride involves its interaction with specific molecular targets and pathways. The aminobutyl group can interact with biological receptors, while the phenolic group can participate in redox reactions. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Aminopropyl)-2-methoxyphenol hydrochloride
  • 4-(3-Aminobutyl)-2-ethoxyphenol hydrochloride
  • 4-(3-Aminobutyl)-2-methoxybenzoic acid hydrochloride

Uniqueness

4-(3-Aminobutyl)-2-methoxyphenol hydrochloride is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research applications.

Biological Activity

4-(3-Aminobutyl)-2-methoxyphenol hydrochloride, a derivative of methoxyphenol, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a unique structure that may influence its interaction with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C10H15ClN2O2
  • Molecular Weight : 220.69 g/mol
  • CAS Number : 303010-39-1

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that it may interact with various receptors and enzymes, thereby influencing cellular processes.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of methoxyphenol can induce apoptosis in cancer cell lines through the activation of death receptors and modulation of apoptotic pathways. Specifically, this compound has been shown to:

  • Induce apoptotic cell death in colon cancer cell lines (HCT116 and SW480) in a dose-dependent manner.
  • Increase the expression of pro-apoptotic proteins such as Bax and cleaved caspases while decreasing anti-apoptotic proteins like Bcl-2 .

Antioxidant Activity

The compound exhibits antioxidant properties, which are essential for combating oxidative stress in cells. This activity may contribute to its protective effects against various diseases, including cancer and neurodegenerative disorders.

Study on Colon Cancer Cells

In a study focusing on the effects of this compound on colon cancer cells:

  • The compound was administered at concentrations ranging from 0 to 15 µg/ml.
  • Results demonstrated significant induction of apoptosis, with TUNEL assays showing a marked increase in apoptotic cells at higher concentrations (up to 67.64% in SW480 cells).
  • The study also revealed that the compound inhibits the DNA binding activity of NF-κB and STAT3, key regulators in cancer progression .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAnticancer ActivityAntioxidant ActivityMechanism of Action
This compoundYesModerateModulates apoptosis via death receptors
(E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenolYesHighInhibits NF-κB and STAT3 signaling
CurcuminYesHighInduces apoptosis and reduces inflammation

Research Findings

  • Apoptosis Induction : The compound has been confirmed to trigger apoptosis through various signaling pathways, particularly involving death receptors such as Fas and DR3.
  • Cell Growth Inhibition : It significantly inhibits the growth of colon cancer cells, suggesting its potential as a therapeutic agent.
  • Synergistic Effects : When combined with inhibitors of NF-κB or STAT3, the apoptotic effects were enhanced, indicating possible synergistic interactions that could be exploited in treatment strategies .

Properties

IUPAC Name

4-(3-aminobutyl)-2-methoxyphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2;/h5-8,13H,3-4,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQCTGQRGPHVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC(=C(C=C1)O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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